

An In-depth Technical Guide on the Role of SPA70 in Cellular Processes

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Compound of Interest		
Compound Name:	SPA70	
Cat. No.:	B15558755	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: The designation "SPA70" is utilized in scientific literature to refer to two distinct molecules of significant interest in cellular biology and pharmacology. The first is a synthetic small molecule, SPA70, a potent and selective antagonist of the human pregnane X receptor (hPXR), which plays a crucial role in drug metabolism and resistance. The second is Stress-Associated Protein 70 (Hsp70, also known as HSPA1A), a ubiquitous molecular chaperone critical to protein homeostasis, stress response, and apoptosis. This technical guide provides an in-depth analysis of the core cellular functions, signaling pathways, and experimental methodologies related to both of these molecules to mitigate ambiguity and provide a comprehensive resource for the scientific community.

Part 1: SPA70, the Human Pregnane X Receptor (hPXR) Antagonist

Introduction

SPA70 is a synthetic molecule identified as a potent and selective antagonist of the human pregnane X receptor (hPXR), a key nuclear receptor that regulates the expression of genes involved in drug metabolism and transport. By inhibiting hPXR, **SPA70** can reverse drug resistance and enhance the efficacy of chemotherapeutic agents, making it a promising tool in cancer research and drug development.



Core Cellular Processes and Signaling Pathways

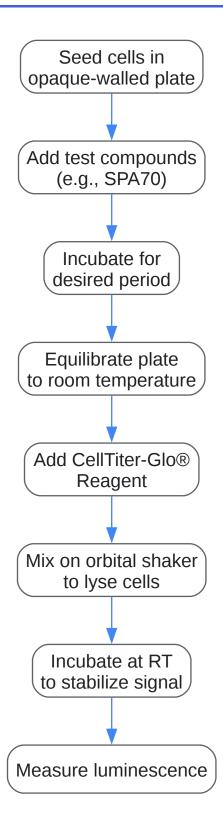
The primary role of **SPA70** is the modulation of the hPXR signaling pathway. hPXR is activated by a wide range of xenobiotics, including many therapeutic drugs. Upon activation, it forms a heterodimer with the retinoid X receptor (RXR) and binds to response elements in the promoter regions of target genes, such as cytochrome P450 3A4 (CYP3A4) and multidrug resistance protein 1 (MDR1), leading to their increased transcription. This results in accelerated metabolism and efflux of therapeutic agents, thereby reducing their efficacy.

SPA70 functions as a competitive antagonist, binding to the ligand-binding domain of hPXR and preventing its activation by agonists. This inhibition blocks the downstream transcription of target genes, leading to increased intracellular concentrations and enhanced efficacy of coadministered drugs.

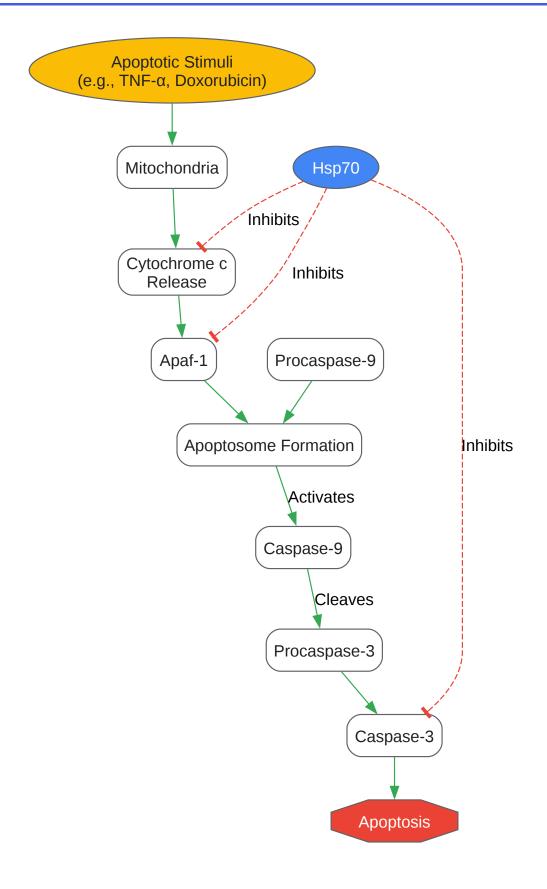




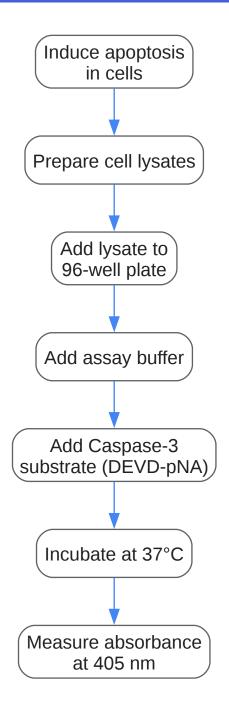












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